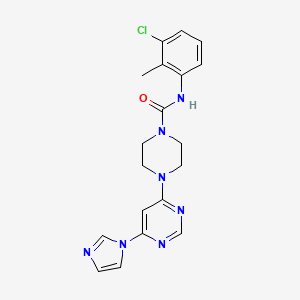
4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features several important structural components:
- Imidazole ring : Known for its role in biological systems and as a pharmacophore in many drugs.
- Pyrimidine ring : Often involved in nucleic acid structures and also serves as a target for various therapeutic agents.
- Piperazine moiety : Commonly found in psychoactive drugs and known for its ability to modulate neurotransmitter receptors.
The molecular formula is C19H21N7O with a molecular weight of 363.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
- Receptors : The compound can bind to neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation, cognition, and other neurological functions.
Interaction with Biological Targets
The imidazole and pyrimidine rings facilitate binding through hydrogen bonding and hydrophobic interactions, which are critical for modulating the activity of these targets.
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For example:
- Studies have shown that modifications in the imidazole or pyrimidine components can enhance antiviral efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV) .
Anticancer Potential
The compound is being investigated for its potential anticancer properties. Preliminary studies suggest:
- It may inhibit cell proliferation in various cancer cell lines.
- Mechanistic studies indicate that it could induce apoptosis through the modulation of key signaling pathways involved in cell survival .
Antimicrobial Properties
There is emerging evidence that compounds with similar structures possess antimicrobial activity against a range of pathogens:
- The compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
One study highlighted the antiviral efficacy of similar imidazole-containing compounds against HSV. The compounds demonstrated a significant reduction in viral plaque formation at concentrations as low as 0.5 mg/mL, suggesting a robust antiviral mechanism that warrants further investigation .
Case Study: Anticancer Screening
In vitro studies on cancer cell lines revealed that the compound could reduce cell viability significantly at micromolar concentrations. This effect was linked to the activation of apoptotic pathways, indicating potential for development as an anticancer agent .
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c1-14-15(20)3-2-4-16(14)24-19(28)26-9-7-25(8-10-26)17-11-18(23-12-22-17)27-6-5-21-13-27/h2-6,11-13H,7-10H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWHVIRTIRRWNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














